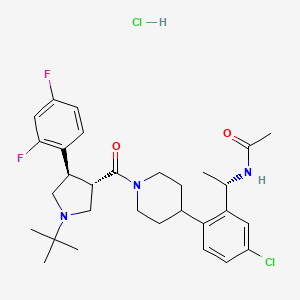

MK-0493 (hydrochloride)

Beschreibung

Historical Context of Melanocortin Research and Receptor Discovery

The journey into understanding the melanocortin system began over a century ago with the discovery of melanocortins in 1916. mdpi.com These peptides were initially studied for their role in pigmentation. physiology.org A significant leap in the field occurred in 1993 with the cloning of the melanocortin-4 receptor (MC4R) through degenerate PCR, although its precise function was not immediately known. nih.govnih.gov

Subsequent research in the mid-to-late 1990s began to suggest the involvement of MC4R in the regulation of energy homeostasis. physiology.orgnih.gov Seminal studies in mice in 1997 provided concrete evidence for this hypothesis. nih.govnih.gov This was quickly followed in 1998 by human genetic studies that linked mutations in the MC4R gene to monogenic obesity, solidifying its importance in metabolic regulation. nih.govnih.gov The discovery that agouti, a protein known to cause obesity and a yellow coat color in mice when overexpressed, acts as a potent antagonist of MC4R was another crucial piece of the puzzle. physiology.org These foundational discoveries set the stage for intensive investigation into the melanocortin system as a therapeutic target for obesity and other metabolic diseases. physiology.orgcam.ac.uk

Overview of the Central Melanocortin System Components and Architecture

The central melanocortin system is a complex and well-characterized neuronal pathway primarily involved in regulating energy homeostasis. nih.gov Its unique architecture allows it to integrate a wide array of signals, including hormones, nutrients, and neural inputs, to maintain energy balance. wikipedia.orgnih.gov

Key Components of the Central Melanocortin System:

| Component | Location | Function |

| Pro-opiomelanocortin (POMC) neurons | Arcuate nucleus of the hypothalamus (ARC) and the nucleus of the solitary tract (NTS) in the brainstem. wikipedia.orgendocrine.org | Produce α-melanocyte-stimulating hormone (α-MSH) and other melanocortin peptides, which are agonists for melanocortin receptors. bioscientifica.comecog-obesity.eu |

| Agouti-related peptide (AgRP) neurons | Arcuate nucleus of the hypothalamus (ARC). wikipedia.org | Produce AgRP, an inverse agonist/antagonist of MC3R and MC4R, and neuropeptide Y (NPY), which also stimulates food intake. bioscientifica.comecog-obesity.eu |

| Melanocortin-3 Receptor (MC3R) | Expressed in the central nervous system, particularly the hypothalamus. physiology.orgnih.gov | Involved in energy homeostasis, but its precise role is still being fully elucidated. physiology.orgnih.gov |

| Melanocortin-4 Receptor (MC4R) | Widely expressed in the brain, with high concentrations in the paraventricular nucleus of the hypothalamus (PVN), lateral hypothalamus, and brainstem. nih.govnih.govjci.org | A primary mediator of the effects of melanocortins on appetite and energy expenditure. researchgate.net |

The system's architecture is characterized by the projection of POMC and AgRP neurons from the arcuate nucleus to other brain regions, including the paraventricular nucleus of the hypothalamus, which is rich in MC4R. ahajournals.orgresearchgate.net In a state of energy surplus (the "fed state"), POMC neurons are activated, leading to the release of α-MSH. bioscientifica.com α-MSH then binds to and activates MC4R on downstream neurons, resulting in decreased food intake and increased energy expenditure. ahajournals.org Conversely, during periods of energy deficit (the "starved state"), AgRP neurons are activated, releasing AgRP which blocks the activity of MC4R, thereby promoting food intake. bioscientifica.com This dual-agonist/antagonist system provides a highly sensitive mechanism for regulating energy balance in response to fluctuating physiological signals. nih.gov

Physiological Significance of MC4R in Energy Homeostasis and Metabolic Regulation

The melanocortin-4 receptor (MC4R) is a critical nexus in the central nervous system for the regulation of energy homeostasis. nih.gov Its physiological significance is underscored by its multifaceted role in modulating food intake, energy expenditure, and its interaction with various satiety and adiposity signals.

Role in Food Intake Modulation

The MC4R plays a dominant role in the control of food intake. nih.govjci.org Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in food consumption. bioscientifica.comjci.org This effect is primarily achieved by decreasing the size of meals rather than the frequency of eating. nih.gov Pharmacological studies have shown that the administration of MC4R agonists decreases food intake, while antagonists or inverse agonists like Agouti-related peptide (AgRP) increase it. nih.gov

The paraventricular nucleus (PVN) of the hypothalamus is a key site where MC4R signaling influences food intake. nih.govjci.org Inactivation of MC4R in this region is sufficient to cause hyperphagia, or excessive eating. jci.org Furthermore, MC4R signaling in the brainstem has also been implicated in the control of meal size. nih.gov The type of diet can also influence the effectiveness of MC4R agonists in reducing food intake, with some studies suggesting a more pronounced effect in the context of a high-fat diet. nih.gov

Contribution to Energy Expenditure

Beyond its role in appetite suppression, MC4R is also a key regulator of energy expenditure. nih.govphysiology.org Activation of the MC4R signaling pathway promotes an increase in the body's energy utilization. nih.gov This is achieved through several mechanisms, including the stimulation of basal metabolism and adaptive thermogenesis. nih.gov

Interplay with Adiposity and Satiety Signals (e.g., Leptin, Ghrelin)

The MC4R does not operate in isolation; it is a central hub that integrates signals from various hormones that reflect the body's energy status. wikipedia.orgnih.gov

Leptin: This hormone, secreted by adipose tissue, acts as a long-term signal of energy stores. ecog-obesity.eukarger.com Leptin stimulates POMC neurons in the arcuate nucleus, leading to the release of α-MSH and subsequent activation of MC4R. bioscientifica.comecog-obesity.eu This forms a crucial part of the leptin-melanocortin pathway, which is essential for maintaining body weight homeostasis. charite.de

Ghrelin: In contrast to leptin, ghrelin is an orexigenic hormone, meaning it stimulates appetite. ecog-obesity.eu It is produced primarily in the stomach and acts on the hypothalamus to promote food intake, in part by stimulating AgRP neurons, which in turn inhibit MC4R signaling. bioscientifica.comecog-obesity.eu

Insulin (B600854): Similar to leptin, insulin can act on POMC neurons to promote satiety signals through the melanocortin pathway. ecog-obesity.eu

This intricate interplay allows the central melanocortin system to continuously monitor and respond to both short-term satiety cues and long-term adiposity signals, thereby fine-tuning energy balance. nih.gov

Genetic Validation of MC4R as a Research Target for Metabolic Disorders

The critical role of the melanocortin-4 receptor (MC4R) in energy homeostasis is strongly validated by genetic studies in both humans and animal models. nih.govnih.gov Mutations in the MC4R gene are now recognized as the most common cause of monogenic obesity in humans. nih.govnih.gov

Individuals with inactivating mutations in the MC4R gene typically present with severe, early-onset obesity, hyperphagia (excessive hunger), and an increase in linear growth. jci.org These mutations often lead to a partial or complete loss of function of the receptor, disrupting the body's ability to properly regulate appetite and energy expenditure. nih.gov To date, over 150 distinct mutations in the MC4R gene have been identified in individuals with obesity. nih.govnih.gov

The phenotypes observed in humans with MC4R mutations are mirrored in mouse models. Mice with a targeted deletion of the Mc4r gene exhibit a profound metabolic syndrome characterized by:

Hyperphagia nih.gov

Reduced energy expenditure nih.gov

Increased fat mass nih.gov

Hyperinsulinemia mdpi.com

Hyperglycemia mdpi.com

These genetic findings provide compelling evidence that the MC4R is a crucial component of the body's weight regulation machinery. nih.govnih.gov The fact that disruption of this single gene can lead to severe obesity highlights its potential as a therapeutic target for the treatment of metabolic disorders. researchgate.net This has spurred significant research into the development of MC4R agonists, such as setmelanotide (B515575), which has shown efficacy in treating certain forms of genetic obesity. nih.govcam.ac.uk

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

455957-71-8 |

|---|---|

Molekularformel |

C30H39Cl2F2N3O2 |

Molekulargewicht |

582.5 g/mol |

IUPAC-Name |

N-[(1S)-1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide;hydrochloride |

InChI |

InChI=1S/C30H38ClF2N3O2.ClH/c1-18(34-19(2)37)25-14-21(31)6-8-23(25)20-10-12-35(13-11-20)29(38)27-17-36(30(3,4)5)16-26(27)24-9-7-22(32)15-28(24)33;/h6-9,14-15,18,20,26-27H,10-13,16-17H2,1-5H3,(H,34,37);1H/t18-,26-,27+;/m0./s1 |

InChI-Schlüssel |

QHNGEEDIQYEUBW-PVKSDRBJSA-N |

SMILES |

CC(C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C.Cl |

Isomerische SMILES |

C[C@@H](C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C.Cl |

Kanonische SMILES |

CC(C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MK 0493 MK-0493 MK0493 N-1-(2-(1-(tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl)-5-chlorophenyl)ethyl)acetamide |

Herkunft des Produkts |

United States |

Mk 0493 Hydrochloride : a Research Chemical Probe for Mc4r Agonism

Developmental Origin and Research Context (e.g., Merck's Contributions)

MK-0493 was originally synthesized and developed by Merck & Co. as a potential therapeutic agent for obesity. nih.govpatsnap.comspringer.com The development of MK-0493 was part of a broader research effort within the pharmaceutical industry to find effective treatments for metabolic disorders by targeting the melanocortin system. nih.govacs.orgnih.gov The central melanocortin-4 receptor (MC4R) was identified as a key regulator of energy homeostasis, making it a promising target for anti-obesity drugs. nih.govnih.govresearchgate.net

Merck's research focused on creating potent and selective small-molecule ligands for the MC4R, leading to the discovery of MK-0493. nih.govmdpi.com The compound entered clinical trials to evaluate its efficacy for weight loss in obese individuals. nih.govmedchemexpress.com However, despite its potent and selective action on the MC4R, MK-0493 did not produce significant weight loss in human subjects, and its development as an anti-obesity drug was discontinued (B1498344) around 2006. springer.comcabidigitallibrary.org The compound was also investigated for its potential in treating erectile dysfunction, another physiological process influenced by the melanocortin pathway, but it did not show clinically significant effects. patsnap.comnih.govoup.com

Classification as a Selective Melanocortin Receptor 4 Agonist

MK-0493 is classified as a potent, orally active, and selective agonist for the melanocortin receptor 4 (MC4R). medchemexpress.commedkoo.comglpbio.commedchemexpress.com An agonist is a substance that binds to a receptor and activates it to produce a biological response. In the case of MK-0493, it mimics the action of the body's natural MC4R agonists, such as alpha-melanocyte-stimulating hormone (α-MSH). nih.gov

The selectivity of MK-0493 for the MC4R is a crucial aspect of its classification. There are five known melanocortin receptors (MC1R-MC5R), and selectivity is important to elicit specific physiological effects and to minimize off-target activities. Research has demonstrated that MK-0493 has a high affinity for the MC4R, with less significant activity at other melanocortin receptor subtypes. acs.org This selectivity makes it a precise tool for studying the functions mediated specifically by the MC4R. nih.gov

| Property | Description |

| Compound Type | Small molecule |

| Chemical Class | Piperazine (B1678402) urea (B33335) derivative |

| Primary Target | Melanocortin Receptor 4 (MC4R) |

| Mechanism of Action | Agonist |

| Key Feature | High selectivity for MC4R |

Rationale for Utilizing MK-0493 (hydrochloride) in Academic Investigations

Despite its failure to become a commercial therapeutic, MK-0493 (hydrochloride) remains a valuable tool for academic research. The rationale for its use in scientific investigations stems from its well-defined pharmacological profile as a potent and selective MC4R agonist. nih.govtargetmol.com

Academic researchers utilize MK-0493 to explore the physiological roles of the MC4R. The melanocortin system is integral to the regulation of energy balance, appetite, and body weight. ufpel.edu.br By using a selective agonist like MK-0493, scientists can activate the MC4R in experimental models to dissect its specific contributions to these processes. For instance, it can be used to study how MC4R activation influences neuronal circuits in the brain that control food intake and energy expenditure. researchgate.netoup.com

Furthermore, the discrepancy between its potent in-vitro activity and its lack of efficacy in clinical trials for weight loss provides a unique research opportunity. nih.govcabidigitallibrary.org It allows investigators to explore the complexities of MC4R signaling, including phenomena like receptor desensitization, biased agonism, and the downstream pathways that may lead to tolerance or a lack of sustained effect. mdpi.com This makes MK-0493 an important chemical probe for understanding the nuances of G-protein coupled receptor (GPCR) pharmacology and for informing the design of future therapeutics targeting the MC4R. nih.gov

| Research Application | Rationale for using MK-0493 |

| Neuroscience | To study the role of MC4R in specific brain regions related to appetite and satiety. oup.com |

| Metabolic Studies | To investigate the downstream effects of MC4R activation on energy expenditure and glucose metabolism. nih.gov |

| Pharmacology | To understand the mechanisms of MC4R activation, signaling, and regulation. mdpi.com |

| Drug Discovery | To serve as a reference compound for the development of new MC4R-targeting molecules with improved properties. nih.gov |

Molecular and Cellular Pharmacology of Mk 0493 Hydrochloride at Mc4r

Receptor Binding Characteristics and Affinity Profiling

MK-0493 hydrochloride is characterized as a potent and selective agonist of the MC4R. medchemexpress.commedchemexpress.comguidetopharmacology.org This selectivity is crucial as the melanocortin system includes five different receptor subtypes (MC1R-MC5R) with varied physiological roles. mdpi.com While specific binding affinity values (Kᵢ) for MK-0493 are not detailed in the provided research, its high potency and selectivity have been consistently reported. nih.govresearchgate.netoup.com The binding of ligands to MC4R is complex, with endogenous peptide agonists demonstrating varied affinities. For comparison, the binding affinities of several endogenous agonists at the human MC4R have been characterized.

| Endogenous Agonist | Binding Affinity at hMC4R (pKᵢ) | Reference |

|---|---|---|

| α-MSH | 7.4 - 8.0 | guidetopharmacology.org |

| β-MSH | > α-MSH | guidetopharmacology.org |

| ACTH | 6.2 | guidetopharmacology.org |

Agonist Activity and Functional Selectivity at MC4R

As an agonist, MK-0493 binds to and activates the MC4R, initiating downstream biological responses. medchemexpress.commedchemexpress.com Studies have confirmed its activity, with some research indicating that at concentrations comparable to its reported EC₅₀, MK-0493 can stimulate L-cell secretion in human gut mucosal tissue, an effect specific to MC4R activation. researchgate.net However, despite its potent agonism, its efficacy in clinical settings for weight loss was found to be limited. nih.govresearchgate.netoup.com

The interaction of ligands with MC4R varies significantly between endogenous peptides and synthetic small molecules like MK-0493. elifesciences.org Endogenous agonists, such as α-MSH, possess a core pharmacophore (His-Phe-Arg-Trp) that is crucial for binding and activation. nih.govnih.gov These peptides are understood to insert into an amphiphilic binding pocket, with extensive interactions across multiple transmembrane (TM) helices of the receptor. nih.govresearchgate.net

In contrast, small-molecule agonists, such as the well-studied compound THIQ, interact with the receptor through a different network of residues. researchgate.netijbs.com While they compete for the same binding site as peptide agonists, their interaction points are distinct, which can lead to differences in functional outcomes, such as receptor internalization and signaling bias. elifesciences.orgijbs.com This suggests that MK-0493, as a small molecule, likely engages with a specific subset of residues within the MC4R binding pocket, distinct from the broader interaction surface used by larger peptide agonists. elifesciences.orgresearchgate.net

The functional potency of endogenous agonists at the human MC4R follows a specific hierarchy. The relative order of potency is generally considered to be β-MSH > α-MSH = ACTH > γ-MSH. guidetopharmacology.org All four endogenous melanocortins can activate the receptor, but with differing potencies (EC₅₀ values). bioscientifica.com

MK-0493 is described as a potent agonist, comparable to endogenous ligands. medchemexpress.comresearchgate.net The table below presents the functional potencies for various endogenous melanocortin peptides, primarily from studies on avian receptors, which share pharmacological properties with their human counterparts. bioscientifica.com

| Endogenous Agonist | Functional Potency (EC₅₀) at cMC4R (nM) | Reference |

|---|---|---|

| α-MSH | 4.01 ± 0.75 | bioscientifica.combioscientifica.com |

| β-MSH | 13.34 ± 2.33 | bioscientifica.com |

| γ-MSH | 20.31 ± 4.73 | bioscientifica.com |

| ACTH (1-39) | 5.34 ± 1.21 | bioscientifica.combioscientifica.com |

Intracellular Signaling Transduction Pathways

The activation of MC4R by an agonist like MK-0493 hydrochloride predominantly triggers a well-characterized intracellular signaling cascade. google.com This pathway is central to the receptor's role in regulating energy balance. nih.govbioscientifica.com

The MC4R is a G-protein coupled receptor (GPCR) that primarily signals through the stimulatory G-protein, Gαs. elifesciences.orgijbs.comgoogle.com Upon agonist binding, the receptor undergoes a conformational change that facilitates the coupling and activation of Gαs. ijbs.com The activated Gαs protein then stimulates adenylyl cyclase, an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). ijbs.com

The activation of adenylyl cyclase leads to a rapid increase in the intracellular concentration of the second messenger, cAMP. guidetopharmacology.orgbioscientifica.com This accumulation of cAMP is a direct and measurable consequence of MC4R agonism. researchgate.netbioscientifica.com The elevated cAMP levels then activate downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates various cellular targets to produce the ultimate physiological response. The magnitude and duration of cAMP accumulation are dependent on the potency and concentration of the agonist, as well as the presence of phosphodiesterases that degrade cAMP, terminating the signal. oup.com Functional assays measuring cAMP accumulation are standard for characterizing the activity of MC4R agonists. researchgate.netbioscientifica.com

Activation of Downstream Kinase Cascades

The melanocortin-4 receptor (MC4R) is known to couple to several G proteins, including Gαs, Gαi, and Gαq, which in turn activate a variety of downstream signaling pathways beyond the primary Gαs-adenylyl cyclase-cAMP axis. nih.govgoogle.com Activation of these pathways often involves the phosphorylation and activation of several kinase cascades that are critical in mediating the diverse physiological effects of MC4R signaling. nih.govmdpi.com

Upon agonist binding, MC4R can initiate signaling through the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov The mechanism of ERK1/2 activation can be cell-type and ligand-dependent. For instance, in GT1-7 hypothalamic cells, ERK1/2 activation by the endogenous agonist α-MSH is dependent on Protein Kinase A (PKA). nih.gov In other cellular contexts, such as HEK293 cells, the synthetic agonist NDP-α-MSH can induce ERK1/2 activation through a Gαi protein-coupled mechanism or a Ca²⁺/Protein Kinase C (PKC) pathway in GT1-1 cells. nih.gov

Furthermore, MC4R activation is linked to the modulation of other key cellular kinases. Activation by the agonist Melanotan II (MTII) has been shown to decrease the phosphorylation level of AMP-activated protein kinase (AMPK) in paraventricular nucleus (PVN) neurons. nih.gov Conversely, stimulation with NDP-α-MSH can induce the activation of AKT, another crucial kinase in cellular metabolism and survival, in GT1-7 cells. nih.gov The activation of PKA also leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that regulates genes involved in energy balance. mdpi.com

While these downstream kinase cascades are established components of MC4R signaling for various agonists, specific studies detailing the activation profile of these kinases directly by MK-0493 are not extensively covered in the available literature. The particular structure of an agonist can determine its signaling bias, potentially leading to differential activation of these downstream pathways. nih.gov

Table 1: Known Downstream Kinase Activation at MC4R by Various Agonists

| Kinase | Activating Ligand(s) | Cellular Context | Signaling Pathway |

|---|---|---|---|

| ERK1/2 | α-MSH | GT1-7 cells | PKA-dependent |

| NDP-α-MSH | HEK293 cells | Gαi-dependent | |

| NDP-α-MSH | GT1-1 cells | Ca²⁺/PKC-dependent | |

| Melanotan II (MTII) | Rat solitary nucleus neurons | PKA-dependent | |

| AMPK | Melanotan II (MTII) | PVH neurons | Decreased phosphorylation |

| NDP-α-MSH | HEK293T cells | Decreased phosphorylation | |

| AKT | NDP-α-MSH | GT1-7 cells | Activation |

| PKA | α-MSH | General | Gαs-cAMP dependent |

| CREB | α-MSH | General | PKA-dependent |

G-Protein Independent Signaling Mechanisms

In addition to the canonical G-protein-coupled pathways, the MC4R can also mediate cellular responses through mechanisms independent of G-protein activation. google.commdpi.com A significant G-protein-independent pathway involves the direct coupling of MC4R to an inwardly rectifying potassium channel, Kir7.1, particularly in hypothalamic neurons. google.commdpi.comnih.gov

This interaction provides a rapid method for modulating neuronal excitability. Research has indicated that the binding of an agonist, such as α-MSH, to the MC4R causes the Kir7.1 channel to close. nih.gov This closure reduces the outward flow of potassium ions, leading to depolarization of the neuron and an increase in its firing rate. In contrast, the binding of the endogenous antagonist, Agouti-Related Protein (AgRP), promotes the opening of the Kir7.1 channel, resulting in hyperpolarization and inhibition of the neuron. nih.gov This G-protein-independent mechanism represents a distinct layer of MC4R signaling regulation. mdpi.comnih.gov While this pathway is a recognized feature of MC4R pharmacology, specific investigations confirming that the synthetic agonist MK-0493 utilizes the Kir7.1 channel are not detailed in the reviewed literature.

Receptor Regulation and Desensitization Phenomena

Agonist-Induced Receptor Internalization

Like many G-protein-coupled receptors, the MC4R is subject to regulatory processes that prevent overstimulation, including agonist-induced internalization. researchgate.net Continuous or chronic exposure to MC4R agonists can lead to the desensitization and subsequent removal of receptors from the cell surface via endocytosis. researchgate.netpnas.org Studies using the endogenous agonist α-MSH in mouse hypothalamic cells have demonstrated that prolonged exposure results in a loss of MC4R activity, which is attributed to receptor internalization. nih.gov

This process appears to be highly sensitive, as even low concentrations of α-MSH that produce only a small increase in cAMP have been shown to be sufficient to trigger acute receptor internalization and desensitization. nih.gov Interestingly, the endogenous antagonist AgRP has also been shown to induce MC4R internalization, thereby reducing the number of surface receptors available for agonist binding. nih.govoup.com

Despite the general understanding of this phenomenon for the MC4R, there are no published reports specifically detailing the ability of the small molecule agonist MK-0493 to induce MC4R internalization. mdpi.comnih.gov The capacity of an agonist to promote receptor internalization can be a critical determinant of its long-term efficacy, and differences in this property among various agonists may contribute to their distinct pharmacological profiles. nih.gov

Receptor Recycling and Resensitization

Following agonist-induced internalization, the fate of the MC4R can vary, influencing the potential for the cell to resensitize to subsequent stimulation. The process involves the trafficking of the internalized receptor within endosomal compartments. From here, the receptor can either be recycled back to the plasma membrane, allowing for resensitization, or be targeted to lysosomes for degradation, leading to long-term downregulation. pnas.orgnih.gov

Interaction with Endogenous Melanocortin Antagonists and Inverse Agonists

Agouti-Related Protein (AgRP) Interaction and Functional Antagonism

The signaling activity of the MC4R is tightly regulated by the endogenous antagonist and inverse agonist, Agouti-Related Protein (AgRP). nih.govnih.govpnas.orgnih.gov AgRP is a key orexigenic peptide co-expressed with Neuropeptide Y (NPY) in the arcuate nucleus of the hypothalamus. researchgate.net It acts as a potent and selective antagonist at the MC4R, where it competitively blocks the binding of endogenous agonists like α-MSH. nih.govpnas.org

Beyond simple competitive antagonism, AgRP also exhibits inverse agonist properties at the MC4R. nih.govnih.govmdpi.com This means that in the absence of an agonist, AgRP can bind to the receptor and decrease its basal or constitutive signaling activity, actively suppressing the downstream cAMP pathway. nih.govmdpi.com This action is contrary to that of a neutral antagonist, which would only block the action of an agonist without affecting the receptor's basal activity.

The functional antagonism by AgRP is multifaceted. As mentioned previously, AgRP binding can promote the opening of the Kir7.1 potassium channel, leading to neuronal hyperpolarization, an effect opposite to that of agonists. nih.gov Furthermore, some research suggests that the long-term orexigenic effects of AgRP may involve mechanisms that are independent of its direct antagonism of melanocortin signaling. nih.gov The complex interplay between agonists like MK-0493 and the endogenous antagonist AgRP at the MC4R is a critical factor in determining the ultimate physiological response. pnas.org While MK-0493 is a potent agonist, its efficacy in vivo is inevitably modulated by the presence and activity of AgRP within the central nervous system. researchgate.netufpel.edu.br

Table 2: Summary of MK-0493 (hydrochloride) and MC4R Interactions

| Interaction/Phenomenon | Description | Specific Findings for MK-0493 |

|---|---|---|

| Downstream Kinase Activation | MC4R agonists can activate PKA, ERK1/2, AMPK, and other kinases. nih.govmdpi.com | Specific activation profile by MK-0493 is not detailed in the provided literature. |

| G-Protein Independent Signaling | MC4R can couple to the Kir7.1 potassium channel. google.comnih.gov | No specific data confirming MK-0493 utilizes this pathway. |

| Agonist-Induced Internalization | A common regulatory mechanism for MC4R, triggered by agonists like α-MSH. nih.govresearchgate.net | No published reports on the ability of MK-0493 to induce internalization. mdpi.comnih.gov |

| Receptor Recycling | Generally limited for MC4R, with a preference for lysosomal degradation after prolonged stimulation. nih.govoup.com | No specific data available for MK-0493. |

| AgRP Antagonism | AgRP is the endogenous antagonist and inverse agonist of MC4R. nih.govmdpi.com | As a potent MC4R agonist, MK-0493's action is functionally opposed by AgRP in the CNS. |

Effects on Basal Receptor Signaling

The melanocortin-4 receptor (MC4R) is known to exhibit a significant level of basal, or constitutive, activity, meaning it can signal without the presence of an activating ligand (agonist). This tonic signaling is considered physiologically important. The modulation of this basal activity by ligands is a key aspect of their pharmacological profile. For instance, inverse agonists are compounds that can decrease this basal signaling below its constitutive level.

However, a thorough review of available scientific literature does not provide specific data on the effects of MK-0493 (hydrochloride) on the basal signaling of the MC4R. Research has predominantly focused on its properties as a potent and selective agonist, which involves the stimulation of the receptor's activity upon binding, rather than its effect on the receptor's ligand-independent signaling. mdpi.comnih.govnih.govbohrium.comoup.commedchemexpress.commedchemexpress.com

Studies on the MC4R often measure the impact of various compounds on basal signaling to determine if they act as neutral antagonists (blocking agonist effects without altering basal activity) or inverse agonists (reducing basal activity). nih.govfrontiersin.orgbioscientifica.com For example, the endogenous ligand Agouti-related peptide (AgRP) is a well-characterized inverse agonist at the MC4R, effectively suppressing its constitutive activity. nih.govoup.com

While the pharmacology of many ligands at the MC4R includes characterization of their effects on basal cAMP accumulation, such specific findings for MK-0493 are not detailed in the reviewed literature. bioscientifica.compnas.orgpnas.org One review noted that there were no published reports on the ability of MK-0493 to induce MC4R internalization, a process that can be related to receptor signaling and desensitization. mdpi.com

Due to the absence of specific research findings on the interaction of MK-0493 with the constitutive activity of the MC4R, no detailed information or data tables on its effects on basal receptor signaling can be presented. The compound is consistently identified as an agonist, a class of ligands that typically enhances, rather than modulates, basal signaling upon binding. nih.govbohrium.comoup.commedchemexpress.comcabidigitallibrary.orgmdpi.comnih.gov

Medicinal Chemistry and Structure Activity Relationship Sar of Mc4r Agonists

Chemical Scaffolds and Key Pharmacophores of MC4R Agonists (e.g., Piperazine (B1678402) Urea)

The development of MC4R agonists has explored a variety of chemical scaffolds, moving from endogenous peptide ligands to more drug-like small molecules. A key breakthrough in small-molecule MC4R agonist development was the discovery of piperazine urea-based compounds. nih.govresearchgate.net MK-0493, a potent and selective MC4R agonist, is a notable example that features this scaffold. medchemexpress.comnih.govozmosi.com

The essential pharmacophore for endogenous melanocortin peptides at the MC4R is the His-Phe-Arg-Trp sequence. acs.orgnih.gov For small-molecule agonists, the structure often mimics the key interactions of this peptide pharmacophore with the receptor. The piperazine urea (B33335) core serves as a rigid scaffold to correctly orient the functional groups that interact with the receptor's binding pocket.

| Scaffold/Pharmacophore | Key Features | Example Compound(s) |

| Piperazine Urea | Rigid core, allows for diverse substitutions to optimize potency and selectivity. nih.govresearchgate.net | MK-0493 medchemexpress.comnih.govozmosi.com |

| Peptide Mimetics | Designed to replicate the His-Phe-Arg-Trp pharmacophore of endogenous agonists. acs.org | Various synthetic peptides |

| Cyclic Peptides | Constrained conformation often leads to enhanced potency and selectivity. nih.govacs.org | Setmelanotide (B515575) fpwr.org |

Design and Synthesis Strategies for Related MC4R Ligands

The design of MC4R ligands has progressed from modifications of endogenous peptides to the rational design of small molecules. Structure-based design, aided by homology modeling and more recently by the crystal structure of the MC4R, has become a powerful tool in the development of novel agonists. nih.govumich.edu

Synthesis strategies for MC4R ligands are diverse. For peptide-based agonists, solid-phase peptide synthesis is the standard method, allowing for the incorporation of unnatural amino acids and cyclization to improve stability and potency. acs.org The synthesis of small-molecule agonists like those based on the piperazine urea scaffold involves multi-step organic synthesis to build the core structure and introduce the necessary functional groups for receptor interaction.

Identification of Key Structural Features for MC4R Agonism

Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features required for MC4R agonism. For peptide agonists, the core His-Phe-Arg-Trp sequence is critical, with the arginine residue's positive charge and the aromatic rings of phenylalanine and tryptophan being essential for binding and activation. acs.orgnih.gov

For small-molecule agonists, specific structural elements mimic these interactions. In piperazine urea derivatives, for instance, a basic nitrogen atom can mimic the arginine side chain, while aromatic moieties can substitute for the phenylalanine and tryptophan residues. The specific substitution patterns on the piperazine and urea moieties are crucial for achieving high affinity and agonist activity.

Strategies for Enhancing Selectivity and Potency

Achieving selectivity for MC4R over other melanocortin receptor subtypes (MC1R, MC3R, MC5R) is a major goal in the development of MC4R agonists to minimize off-target effects. nih.gov Strategies to enhance selectivity include:

Conformational Constraint: Cyclization of peptide ligands can lock the molecule into a bioactive conformation that is more selective for MC4R. acs.org

Targeting Unique Residues: Designing ligands that interact with non-conserved amino acid residues within the MC4R binding pocket can impart selectivity.

Fine-tuning Physicochemical Properties: Optimization of properties such as lipophilicity and hydrogen bonding potential can influence both potency and selectivity.

Enhancing potency often involves optimizing the interactions with key residues in the MC4R binding pocket. This can be achieved through iterative medicinal chemistry efforts, guided by computational modeling and in vitro functional assays.

Development of Biased Agonists for Differential Signaling

The MC4R can signal through multiple intracellular pathways, including the canonical Gs-cAMP pathway and β-arrestin-dependent pathways. acs.orgnih.gov The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, has emerged as a promising strategy to develop safer and more effective MC4R agonists. researchgate.netyoutube.com

It is hypothesized that biased agonists could separate the therapeutic effects on energy homeostasis from potential side effects, such as cardiovascular effects. acs.orgpatsnap.com Research has shown that different MC4R agonists can exhibit distinct signaling profiles, suggesting that it is possible to design ligands with a desired signaling bias. nih.govnih.gov For example, some agonists may be more potent at activating G-protein-dependent signaling, while others may preferentially engage β-arrestin pathways. acs.orgyoutube.com

Exploration of Allosteric Modulators of MC4R

In addition to orthosteric agonists that bind to the same site as the endogenous ligand, there is growing interest in the development of allosteric modulators for MC4R. nih.govgrantome.com Allosteric modulators bind to a different site on the receptor and can either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the effect of the orthosteric agonist. nih.gov

PAMs are particularly attractive as they may offer a more subtle and physiological way of modulating receptor activity, potentially with a better side-effect profile than full agonists. nih.govgrantome.com High-throughput screening campaigns have been developed to identify small-molecule allosteric modulators of MC4R. nih.gov

Comparative SAR with Other MC4R Ligands (e.g., Setmelanotide, LY2112688)

Comparing the structure-activity relationships of different MC4R agonists provides valuable insights for the design of new therapeutic agents.

Setmelanotide (RM-493) is a cyclic peptide agonist that has shown efficacy in treating rare genetic disorders of obesity. fpwr.orgsigmaaldrich.com Its cyclic nature contributes to its high potency and selectivity for MC4R. nih.gov Studies have suggested that setmelanotide may act as a biased agonist, showing a higher potency for cAMP formation compared to its effect on ERK1/2 phosphorylation. nih.govkfas.org.kw

LY2112688 is another potent peptide MC4R agonist. nih.gov Comparative studies with setmelanotide have revealed differences in their signaling profiles and in vivo effects. nih.gov While both are potent agonists, they may activate the MC4R in subtly different ways, leading to different downstream physiological responses. nih.gov

MK-0493 is a small-molecule, orally active partial agonist. nih.govmedchemexpress.com While potent and selective, it did not produce significant weight loss in obese human subjects. nih.gov This highlights the challenge of translating preclinical efficacy to clinical success and underscores the complex pharmacology of MC4R.

| Ligand | Type | Key Structural Feature | Potency/Selectivity Profile |

| MK-0493 | Small Molecule (Piperazine Urea) | Orally bioavailable, partial agonist. nih.govmedchemexpress.com | Potent and selective for MC4R. nih.gov |

| Setmelanotide | Cyclic Peptide | Constrained cyclic structure. fpwr.org | Highly potent MC4R agonist with selectivity over other MCRs. guidetopharmacology.org May exhibit biased agonism. nih.govkfas.org.kw |

| LY2112688 | Peptide | Linear peptide with modifications. nih.gov | Potent MC4R agonist. nih.gov |

Neurobiological Pathways and Systems Level Modulation by Mc4r Agonism

Hypothalamic Integration of Peripheral and Central Metabolic Signals

The hypothalamus is the primary integrator of metabolic information, sensing circulating hormones and nutrients to orchestrate an appropriate physiological and behavioral response. The MC4R is densely expressed in key hypothalamic nuclei, making it a central node for this integration. nih.gov

The arcuate nucleus of the hypothalamus houses two critical, functionally opposing neuronal populations that regulate energy homeostasis. Pro-opiomelanocortin (POMC) neurons synthesize and release α-melanocyte-stimulating hormone (α-MSH), a natural agonist of the MC4R. researchgate.net Conversely, Agouti-related peptide (AgRP) neurons co-express AgRP, a potent MC4R antagonist and inverse agonist, and Neuropeptide Y (NPY). researchgate.net

Activation of POMC neurons and the subsequent release of α-MSH stimulate MC4R in downstream target areas, leading to suppressed food intake and increased energy expenditure. researchgate.net In contrast, activation of AgRP neurons blocks this tonic MC4R signaling, potently stimulating feeding. researchgate.net A selective MC4R agonist like MK-0493 acts downstream of these "first-order" neurons, directly stimulating the MC4R to replicate the anorexigenic signal of the POMC pathway. This action bypasses the need for α-MSH release and directly opposes the orexigenic drive from AgRP neurons at the receptor level. While MC4R is not densely expressed on AgRP or POMC neurons themselves (which primarily express MC3R), MC4R agonists can depolarize POMC neurons, suggesting a potential positive feedback mechanism. researchgate.netnih.gov

Table 1: Role of Arcuate Nucleus Neurons and the Effect of MC4R Agonism

| Neuronal Population | Endogenous Ligand | Effect on MC4R | Physiological Outcome | Expected Effect of MK-0493 |

|---|---|---|---|---|

| POMC | α-MSH | Agonist | Decreased food intake | Mimics and enhances this pathway's signal |

| AgRP | AgRP | Antagonist/Inverse Agonist | Increased food intake | Opposes this pathway's signal at the receptor |

The paraventricular nucleus of the hypothalamus is a "second-order" integration center that receives dense projections from both POMC and AgRP neurons and has the highest concentration of MC4R in the brain. nih.govnih.gov This makes the PVN a primary site of action for MC4R-mediated regulation of energy balance.

Activation of MC4R within the PVN is both necessary and sufficient to inhibit food intake. nih.gov Research using other MC4R agonists has demonstrated that this effect is mediated, at least in part, through the activation of specific neuronal subtypes within the PVN. For instance, MC4R agonists have been shown to activate arginine vasopressin (AVP)-expressing neurons, and the inhibition or ablation of these specific neurons can blunt the anorectic effects of MC4R stimulation. escholarship.org Furthermore, PVN MC4R signaling is integral to the control of the autonomic nervous system, with its activation leading to increases in sympathetic outflow, which can affect blood pressure, heart rate, and thermogenesis. biorxiv.orgsemanticscholar.org Therefore, an agonist like MK-0493 would be expected to act directly on PVN neurons to reduce appetite and modulate autonomic functions.

Table 2: Downstream Effects of MC4R Activation in the Paraventricular Nucleus

| Effect | Mediating Neurons/Pathways | Associated Function |

|---|---|---|

| Suppression of Food Intake | AVP neurons, others | Satiety, reduced caloric intake |

| Increased Sympathetic Tone | Projections to brainstem/spinal cord | Increased blood pressure, heart rate |

| Increased Energy Expenditure | Autonomic pathways | Thermogenesis |

Brainstem Pathways and Their Contribution to Satiety

The brainstem, particularly the dorsal vagal complex, plays a crucial role in processing short-term satiety signals that arise from the gastrointestinal tract during a meal. The MC4R is highly expressed in this region and provides a key link between the long-term energy status signals from the hypothalamus and the acute meal-related signals from the periphery. nih.gov

The nucleus of the solitary tract (NTS) is the primary central relay for visceral sensory information carried by the vagus nerve. It contains a population of POMC neurons and is also a site of dense MC4R expression. nih.govendocrine.org Activation of MC4R in the NTS contributes to the regulation of appetite and energy expenditure. shu.ac.uk Mechanistically, MC4R agonists modulate glutamatergic synaptic transmission onto NTS neurons. This action occurs largely at presynaptic terminals of vagal afferent fibers, effectively enhancing the strength of incoming satiety signals from the gut. nih.govpsu.edu

The anorectic effects of MC4R agonism are significantly mediated through interactions with vagal afferent pathways. MC4Rs are expressed on the sensory nerve endings of the vagus nerve and in the nodose ganglion, where the cell bodies of these neurons reside. nih.govnih.gov This anatomical arrangement allows the central melanocortin system to modulate the sensitivity of the vagus nerve to peripheral satiety signals.

One of the most well-characterized interactions is with the gut hormone cholecystokinin (B1591339) (CCK), which is released postprandially and signals satiety by activating vagal afferents. Studies have shown that a significant percentage of MC4R-expressing vagal sensory neurons also express the CCK-A receptor. nih.gov The feeding-suppressive effect of CCK is attenuated by MC4R antagonists, indicating that intact melanocortin signaling is necessary for the full satiating effect of CCK. nih.gov By activating these presynaptic MC4Rs, an agonist like MK-0493 would be expected to potentiate the signals of gut hormones like CCK, leading to an earlier termination of meals.

Table 3: MC4R Agonism and Vagal Afferent Signaling

| Signaling Molecule | Site of Action | Mechanism of Interaction with MC4R Agonism | Outcome |

|---|---|---|---|

| CCK | Vagal afferent terminals (co-localized receptors) | Potentiation of CCK-induced neuronal activation | Enhanced satiety signal transduction to the NTS |

| PYY | Arcuate Nucleus, Vagal Pathways | Integration with central melanocortin network | Contribution to overall satiety |

Interconnections with Other Central Neurotransmitter Systems

The influence of the melanocortin system extends beyond its core pathways, involving significant cross-talk with other major neurotransmitter systems. This integration allows for the coordination of energy balance with other physiological and behavioral processes, such as reward, motivation, and stress.

GABA and Glutamate (B1630785): MC4R activation modulates the release of both major fast-acting neurotransmitters. In the PVN, MC4R activation can presynaptically increase the release of the inhibitory neurotransmitter GABA. nih.gov In the NTS, MC4R agonism presynaptically enhances the release of the excitatory neurotransmitter glutamate from vagal afferents. nih.gov

Dopamine (B1211576): Evidence indicates a functional link between the melanocortin and dopaminergic systems, which is critical for food reward and motivation. MC4R and dopamine D2 receptors are co-expressed in the arcuate nucleus and in reward-processing areas like the bed nucleus of the stria terminalis (BNST), suggesting a synergistic role in integrating homeostatic need with the motivational drive to eat. koreamed.org

Oxytocin (B344502) and Vasopressin: MC4Rs are expressed on oxytocin- and vasopressin-producing neurons within the hypothalamus. nih.gov MC4R agonists stimulate these neurons, triggering the release of these neuropeptides, which are themselves implicated in the regulation of feeding, social behavior, and cardiovascular function. escholarship.orgnih.gov The activation of PVN-AVP neurons is a key component of the anorectic response to MC4R agonists. escholarship.org

Table 4: Summary of MC4R Interconnections with Other Neurotransmitter Systems

| Neurotransmitter System | Key Brain Region(s) | Nature of Interaction with MC4R Agonism |

|---|---|---|

| GABAergic | Paraventricular Nucleus (PVN) | Presynaptic facilitation of GABA release |

| Glutamatergic | Nucleus of the Solitary Tract (NTS) | Presynaptic enhancement of glutamate release |

| Dopaminergic | Arcuate Nucleus, BNST | Co-localization of receptors; integration of homeostasis and reward |

| Oxytocinergic | Paraventricular Nucleus (PVN) | Activation of oxytocin neurons and neuropeptide release |

| Vasopressinergic | Paraventricular Nucleus (PVN) | Activation of AVP neurons, critical for anorectic response |

Serotonergic System Interactions (e.g., 5-HT2CR, 5-HT1BR)

The melanocortin system is intricately linked with the serotonergic system, a key regulator of mood, appetite, and cognition. The interaction is particularly evident at the level of the pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. These neurons synthesize and release α-melanocyte-stimulating hormone (α-MSH), the primary endogenous agonist for MC4R.

The activity of POMC neurons is directly modulated by serotonin (B10506) (5-HT) through distinct receptor subtypes:

5-HT2C Receptors (5-HT2CR): Serotonin provides a direct excitatory stimulus to a subpopulation of POMC neurons via the 5-HT2C receptor. This activation is a well-established mechanism through which serotonergic appetite suppressants exert their effects. nih.gov

5-HT1B Receptors (5-HT1BR): Serotonin also acts on 5-HT1B receptors located on the terminals of local inhibitory neurons (both GABAergic and others) that synapse onto POMC neurons. Activation of these presynaptic 5-HT1BRs inhibits the release of inhibitory neurotransmitters, thereby disinhibiting the POMC neurons and increasing their activity. nih.gov

Research has demonstrated that the co-administration of a 5-HT2CR agonist and a 5-HT1BR agonist produces a synergistic effect, significantly increasing the number of activated POMC neurons beyond the effect of either agonist alone. nih.gov This potentiation highlights a critical interaction where the serotonergic system can amplify the signaling output of the melanocortin pathway, which is then mediated downstream by receptors like MC4R.

| Receptor | Location on POMC Circuit | Effect of Agonism on POMC Neuron Activity |

| 5-HT2C Receptor | Postsynaptic (on POMC neurons) | Direct Excitation |

| 5-HT1B Receptor | Presynaptic (on inhibitory inputs to POMC neurons) | Disinhibition (Indirect Excitation) |

Opioid System Modulations (e.g., β-Endorphin, μ-Opioid Receptor)

A fundamental link exists between the melanocortin and opioid systems, originating from a common biosynthetic precursor, POMC. The post-translational processing of the POMC pro-peptide yields not only melanocortins like α-MSH but also the endogenous opioid peptide β-Endorphin. nih.gov

Shared Origin and Co-release: The synthesis of both an MC4R agonist (α-MSH) and a μ-opioid receptor agonist (β-Endorphin) from the same precursor implies a coordinated regulation and potential co-release from POMC neurons. nih.gov β-Endorphin is recognized as a key endogenous opioid that influences the occupancy of the μ-opioid receptor. nih.gov

Anatomical Overlap: MC4R and μ-opioid receptors exhibit similar patterns of distribution in various regions of the central nervous system, suggesting anatomical proximity for functional interactions. nih.gov

Functional Interplay: This relationship is central to the modulation of reward, feeding behavior, and pain perception. While MC4R activation generally signals satiety and reduces food intake, activation of the μ-opioid system is known to promote the consumption of palatable food. The balance between these two systems, derived from the same precursor, is crucial for regulating consummatory behaviors. Broader investigations have also implicated melanocortin receptor signaling in the mechanisms of opioid tolerance and dependence. nih.gov

| Peptide | Precursor | Primary Receptor Target |

| α-MSH | POMC | MC4R |

| β-Endorphin | POMC | μ-Opioid Receptor |

Orexin (B13118510) and Melanin-Concentrating Hormone (MCH) Pathways

The lateral hypothalamus contains two distinct neuronal populations with opposing roles in energy balance and arousal: orexin (also known as hypocretin) neurons and melanin-concentrating hormone (MCH) neurons. The melanocortin system, as a primary regulator of energy status, strongly modulates these pathways.

Orexin Pathway: Orexin neurons are wake-promoting and are activated during periods of negative energy balance (e.g., fasting). frontiersin.org They promote arousal, foraging, and food-seeking behavior. Signals of satiety, such as those generated by the activation of MC4R by an agonist like MK-0493, would be expected to inhibit the activity of orexin neurons, thereby reducing arousal and the motivation to seek food.

MCH Pathway: MCH neurons are primarily sleep-promoting and are also involved in energy conservation. frontiersin.org Their stimulation can engender inhibitory postsynaptic effects. frontiersin.org In contrast to orexin neurons, MCH pathways can be activated by signals of energy surplus. Therefore, MC4R-mediated satiety signals may work in concert with the MCH system to suppress feeding and related behaviors.

The activation of central MC4R pathways thus serves as a critical upstream regulator, coordinating the activity of these hypothalamic systems to align behavior with the current metabolic state.

Modulation of Reward Pathways and Consummatory Behavior (e.g., Alcohol Consumption)

The influence of the MC4R system extends beyond homeostatic feeding to the modulation of reward pathways and the consumption of rewarding substances, including alcohol. nih.gov This suggests that MC4R signaling can affect behaviors driven by hedonic value, not just caloric need.

Research findings indicate that MC4R activation plays a significant role in regulating alcohol intake. nih.govfrontiersin.org

Reduction in Alcohol Consumption: Central administration of MC4R agonists has been shown to dose-dependently reduce ethanol (B145695) consumption in preclinical models. nih.gov This effect suggests that MC4R signaling can modulate the reinforcing properties of alcohol. nih.gov

Neuroinflammatory Link: High ethanol intake can induce a neuroinflammatory response in the brain, a process that may contribute to the maintenance of chronic consumption. nih.govfrontiersin.org Studies have shown that chronic alcohol consumption can increase the expression of MC4R in brain regions such as the hippocampus and hypothalamus. nih.gov Furthermore, the administration of an MC4R agonist can prevent this ethanol-induced neuroinflammation, suggesting a mechanism by which these compounds may decrease alcohol intake. nih.gov

The ability of MC4R agonists to modulate consummatory behaviors for both food and alcohol points to a broader role for the melanocortin system in the central regulation of reward and motivation. nih.govsciepub.com

| Intervention | Effect on Alcohol Consumption | Potential Mechanism |

| MC4R Agonist Administration | Decrease | Modulation of ethanol's reinforcing properties. nih.gov |

| MC4R Agonist Administration | Decrease | Reduction of ethanol-induced neuroinflammation in the brain. nih.gov |

Advanced Research Directions and Methodological Innovations in Mc4r Agonist Studies

Novel In Vitro Models for MC4R Functional Characterization

The functional characterization of MC4R and its ligands has moved beyond simple binding assays to more sophisticated in vitro models that can dissect the complex signaling pathways associated with receptor activation. These models are crucial for understanding the nuances of ligand-receptor interactions and for screening new chemical entities with desired pharmacological profiles.

A primary method for assessing MC4R activation is the measurement of downstream signaling molecules. Since MC4R is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, assays measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) are a mainstay in the field. nih.gov Additionally, evidence suggests that MC4R can also couple to other G-proteins, such as Gq, leading to the mobilization of intracellular calcium. nih.govmedchemexpress.com Consequently, in vitro assays that quantify changes in intracellular calcium levels upon ligand binding have become valuable tools for a more comprehensive understanding of MC4R signaling. nih.govmedchemexpress.com

| Assay Type | Principle | Endpoint Measured | Relevance to MC4R Function |

|---|---|---|---|

| cAMP Accumulation Assay | Ligand-induced activation of Gs-coupled MC4R stimulates adenylyl cyclase, leading to the conversion of ATP to cAMP. | Intracellular cAMP levels | Primary signaling pathway for MC4R-mediated effects on energy homeostasis. |

| Intracellular Calcium Mobilization Assay | Ligand-induced activation of Gq-coupled MC4R activates phospholipase C, leading to the release of calcium from intracellular stores. | Transient increases in intracellular calcium concentration | Alternative signaling pathway that may contribute to the diverse physiological roles of MC4R. |

More recently, deep mutational scanning has emerged as a powerful high-throughput technique to systematically evaluate the functional consequences of every possible amino acid substitution in the MC4R protein. nih.gov This approach provides a comprehensive map of the residues critical for receptor function, ligand binding, and signal transduction, thereby guiding the rational design of new drugs. nih.gov

Advanced In Vivo Techniques for Studying MC4R Pathways (e.g., Targeted Gene Manipulation, RNA Interference)

To complement in vitro findings, advanced in vivo techniques are essential for elucidating the physiological roles of MC4R in complex biological systems. These methods allow for the precise manipulation of MC4R expression and function in living organisms, providing invaluable insights into its contribution to energy balance and other physiological processes.

Targeted Gene Manipulation: The advent of CRISPR-Cas9 technology has revolutionized the ability to edit the genome with high precision. In the context of MC4R research, CRISPR-Cas9 has been used to create animal models with specific mutations or deletions in the Mc4r gene. These models are instrumental in studying the in vivo consequences of receptor dysfunction and for testing the efficacy of novel therapeutic interventions. For instance, rodent models with a targeted disruption of the Mc4r gene exhibit hyperphagia, obesity, and hyperinsulinemia, mirroring the phenotype observed in humans with MC4R deficiency. researchgate.net

RNA Interference (RNAi): RNAi is another powerful tool for studying gene function in vivo. This technique utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to specifically silence the expression of the Mc4r gene. By reducing the levels of MC4R in specific brain regions or at particular developmental stages, researchers can investigate the spatiotemporal aspects of MC4R function.

Further sophistication in in vivo studies has been achieved through the use of optogenetics and chemogenetics . These techniques allow for the control of neuronal activity with light or specific designer drugs, respectively. By expressing light-sensitive ion channels (opsins) or designer receptors exclusively activated by designer drugs (DREADDs) in MC4R-expressing neurons, scientists can selectively activate or inhibit these neural circuits to probe their role in regulating appetite and energy expenditure.

| Technique | Principle | Application in MC4R Research |

|---|---|---|

| Targeted Gene Manipulation (CRISPR-Cas9) | Precise editing of the Mc4r gene to introduce or correct mutations. | Creation of animal models of MC4R deficiency to study disease pathogenesis and test new therapies. |

| RNA Interference (RNAi) | Sequence-specific silencing of Mc4r gene expression. | Investigating the temporal and spatial roles of MC4R in different physiological processes. |

| Optogenetics | Control of neuronal activity with light by expressing light-sensitive ion channels in MC4R neurons. | Dissecting the neural circuits underlying MC4R-mediated regulation of energy balance. |

| Chemogenetics | Control of neuronal activity with designer drugs by expressing DREADDs in MC4R neurons. | Modulating the activity of MC4R neural pathways to study their long-term effects on behavior and metabolism. |

Development of Next-Generation MC4R Ligands

The lessons learned from first-generation MC4R agonists like MK-0493 have guided the development of next-generation ligands with improved pharmacological properties. A key focus of current research is the concept of biased agonism , where a ligand preferentially activates one signaling pathway over another. In the case of MC4R, a biased agonist might selectively stimulate the Gs-cAMP pathway, which is thought to mediate the desired effects on energy homeostasis, while avoiding the activation of other pathways that could lead to undesirable side effects.

The determination of the high-resolution structure of MC4R, often in complex with its ligands, through techniques like cryo-electron microscopy (cryo-EM) , has been a major breakthrough. These structural insights provide a detailed blueprint of the ligand-binding pocket and the conformational changes that occur upon receptor activation. This information is invaluable for the structure-based design of novel small molecules and peptides with enhanced potency, selectivity, and biased signaling properties.

Researchers are also exploring novel chemical scaffolds beyond traditional small molecules and peptides. For example, the development of orally bioavailable non-peptide agonists remains a significant goal. The initial promise of orally active compounds like MK-0493 in preclinical models continues to drive efforts to identify new classes of molecules that can effectively target MC4R.

Challenges and Future Perspectives in MC4R-Targeted Research

Despite significant progress, several challenges remain in the development of MC4R-targeted therapies. A major hurdle is achieving selectivity for MC4R over other melanocortin receptor subtypes, particularly MC1R, activation of which can lead to changes in skin pigmentation. Furthermore, the potential for cardiovascular side effects, such as increased blood pressure and heart rate, remains a concern for MC4R agonists.

The incomplete understanding of the full spectrum of MC4R signaling pathways also presents a challenge. While the Gs-cAMP pathway is well-established, the roles of other signaling cascades and the physiological consequences of biased agonism are still being elucidated. Future research will need to continue to unravel the complexity of MC4R pharmacology to enable the design of safer and more effective drugs.

The future of MC4R-targeted research is promising, with several exciting avenues being pursued. The integration of structural biology, computational modeling, and advanced in vitro and in vivo techniques will undoubtedly accelerate the discovery of novel MC4R ligands. The development of biased agonists holds the potential to deliver the therapeutic benefits of MC4R activation while minimizing unwanted side effects. Moreover, a deeper understanding of the genetic basis of obesity and the role of MC4R in different patient populations may pave the way for personalized medicine approaches. The journey that began with compounds like MK-0493 continues to evolve, with the ultimate goal of developing effective and safe treatments for obesity and related metabolic disorders.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and stability of MK-0493 (hydrochloride) in preclinical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for quantifying purity and identifying impurities, with acceptance criteria defined by peak response ratios (e.g., sum of impurity peaks ≤ 2.0%) . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) validate structural integrity and molecular weight. Stability studies should include stress testing under varied pH, temperature, and light conditions to assess degradation pathways .

Q. How is the in vitro binding affinity of MK-0493 (hydrochloride) to melanocortin-4 receptor (MC4R) typically assessed?

- Methodological Answer : Radioligand displacement assays using labeled MC4R agonists (e.g., NDP-α-MSH) are standard. Competitive binding curves are generated to calculate IC50 values, with corrections for nonspecific binding using excess unlabeled ligand. Cell membranes expressing recombinant MC4R are incubated with MK-0493, followed by filtration to separate bound/free ligands .

Q. What parameters should be prioritized when validating MK-0493 (hydrochloride) in animal models of obesity?

- Methodological Answer : Key parameters include dose-response relationships (e.g., 0.1–10 mg/kg), metabolic endpoints (body weight, food intake), and plasma exposure levels. Control groups should include vehicle-treated and reference agonist (e.g., α-MSH)-treated cohorts. Data reproducibility requires adherence to protocols for dosing schedules and environmental conditions (e.g., circadian rhythm synchronization) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro binding data and functional efficacy studies for MK-0493 (hydrochloride)?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer composition, temperature) or receptor coupling efficiency. Validate functional activity using cAMP accumulation assays in MC4R-expressing cells. Cross-validate with orthogonal methods (e.g., β-arrestin recruitment assays) and compare results to structurally distinct agonists (e.g., PF-00446687) to isolate compound-specific effects .

Q. What strategies optimize the blood-brain barrier (BBB) penetration of MK-0493 (hydrochloride) for CNS-targeted obesity therapies?

- Methodological Answer :

- Physicochemical Optimization : Reduce molecular weight (<450 Da) and polar surface area (<90 Ų) to enhance passive diffusion.

- Efflux Transporter Mitigation : Assess P-glycoprotein (P-gp) substrate potential using in vitro bidirectional permeability assays (e.g., MDCK-MDR1 cells).

- Prodrug Approaches : Design ester or carbonate prodrugs to improve lipophilicity, with enzymatic cleavage in the CNS .

Q. How should researchers design a structure-activity relationship (SAR) study for MK-0493 (hydrochloride) analogs to enhance MC4R selectivity?

- Methodological Answer :

- Fragment Replacement : Systematically modify the core scaffold (e.g., benzodiazepine or piperazine moieties) while retaining key hydrogen-bonding interactions with MC4R residues (e.g., Asp126, Arg165).

- Computational Modeling : Use molecular docking (e.g., Glide SP/XP) and molecular dynamics simulations to predict binding poses and off-target risks (e.g., melanocortin-3 receptor cross-reactivity).

- In Vitro Screening : Prioritize analogs with ≥10-fold selectivity over related GPCRs (e.g., MC3R, MC5R) in radioligand binding assays .

Q. What statistical methods are recommended for analyzing contradictory data in dose-response studies of MK-0493 (hydrochloride)?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For outliers, assess biological variability via replicate experiments (n ≥ 6) and technical variability via intra-day/inter-day validation .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility of MK-0493 (hydrochloride) pharmacokinetic studies across laboratories?

- Methodological Answer : Standardize protocols for sample collection (e.g., plasma centrifugation at 4°C), storage (−80°C), and LC-MS/MS analysis (e.g., identical column chemistry, ionization settings). Share raw data and metadata via public repositories (e.g., Zenodo) with detailed descriptions of animal strain, diet, and housing conditions .

Q. What steps mitigate batch-to-batch variability in MK-0493 (hydrochloride) synthesis for long-term studies?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, including critical process parameter (CPP) identification (e.g., reaction temperature, pH). Use orthogonal analytical methods (HPLC, NMR) for batch release testing. Store bulk drug substance under nitrogen atmosphere at −20°C to prevent hydrochloride salt degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.